SJM-3 vs. Diazepam: Superior Potentiation Efficiency at the Transmembrane Domain Site
In two-electrode voltage clamp experiments using α1β2γ2 GABA(A) receptors recombinantly expressed in Xenopus laevis oocytes, SJM-3 demonstrated more efficient positive allosteric modulation than diazepam at the transmembrane domain binding site [1].
| Evidence Dimension | Potentiation efficiency at transmembrane domain site |
|---|---|
| Target Compound Data | SJM-3: more efficient modulator than diazepam |
| Comparator Or Baseline | Diazepam: less efficient modulation |
| Quantified Difference | Qualitatively superior potentiation (relative efficiency noted, absolute fold-change not specified in source) |
| Conditions | α1β2γ2 GABA(A) receptors expressed in Xenopus laevis oocytes; two-electrode voltage clamp electrophysiology |
Why This Matters
This difference matters because researchers requiring robust transmembrane domain-mediated potentiation — independent of classical benzodiazepine site activity — should select SJM-3 over diazepam for experimental design.
- [1] Middendorp SJ, Maldifassi MC, Baur R, Sigel E. Positive modulation of synaptic and extrasynaptic GABAA receptors by an antagonist of the high affinity benzodiazepine binding site. Neuropharmacology. 2015 Aug;95:459-467. doi:10.1016/j.neuropharm.2015.04.027. PMID: 25963418. View Source
